molecular formula C18H17N7O3S2 B14937874 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B14937874
M. Wt: 443.5 g/mol
InChI Key: CSBIUPRKRKQYMT-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound characterized by a purine-based core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the thiadiazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions and purification steps is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide
  • 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-1-phenylethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide lies in its specific structural features and the presence of the thiadiazole moiety, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H17N7O3S2

Molecular Weight

443.5 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C18H17N7O3S2/c1-23-15-14(16(27)24(2)18(23)28)25(10-19-15)8-12(26)20-17-22-21-13(30-17)9-29-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,20,22,26)

InChI Key

CSBIUPRKRKQYMT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(S3)CSC4=CC=CC=C4

Origin of Product

United States

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